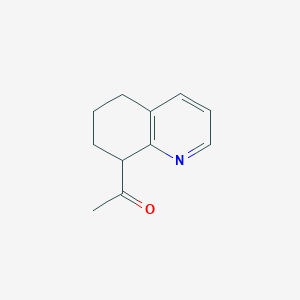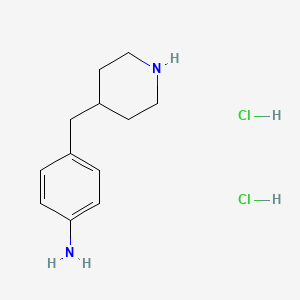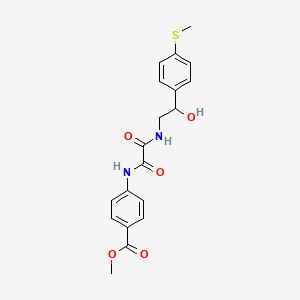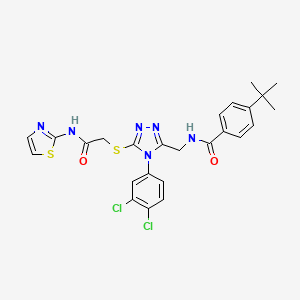
8-Acetyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-5,6,7,8-tetrahydroquinoline is a chemical compound with the empirical formula C11H13NO and a molecular weight of 175.23 . It is a versatile ligand for CuI mediated room temperature C-N coupling reactions .
Molecular Structure Analysis
The InChI key of this compound is YCPXJTSSSPGZOE-UHFFFAOYSA-N . The exact molecular structure analysis is not available in the retrieved data.Chemical Reactions Analysis
This compound is used as a ligand in CuI mediated room temperature C-N coupling reactions . The detailed chemical reactions analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.107 g/mL at 25 °C and a refractive index n20/D of 1.568 . The boiling point is predicted to be 312.4±30.0 °C and the flash point is greater than 110℃ .Applications De Recherche Scientifique
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure forms of 8-substituted 5,6,7,8-tetrahydroquinolines, including (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, has been achieved through lipase-catalyzed kinetic acetylation. This process yields enantiomerically pure products with good chemical yields and allows for the synthesis of various substituted derivatives (Uenishi & Hamada, 2002).
Tetrahydroisoquinolines and Related Compounds
Tetrahydroisoquinolines, closely related to 8-Acetyl-5,6,7,8-tetrahydroquinoline, have been synthesized and characterized, showing potential for various applications. The synthesis involves cyclocondensation reactions and intramolecular Thorpe–Zeigler cyclization, leading to a range of derivatives. These compounds have been characterized by elemental and spectral analyses, and their crystal structures have been determined (Marae et al., 2021).
Dynamic Kinetic Resolution
A spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process resulted in significant yields of (R)-acetamide, derived from the racemic amine, demonstrating the potential for selective synthesis and resolution of chiral compounds (Crawford, Skerlj, & Bridger, 2007).
Catalytic Hydrogenation Methods
Catalytic hydrogenation has been employed to prepare amino-substituted 5,6,7,8-tetrahydroquinolines, providing a method for the synthesis of various derivatives. This method demonstrates moderate to good yields depending on the substituent's position, offering a versatile approach to the synthesis of these compounds (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Anticancer Activity and Antioxidant Properties
Certain derivatives of 5,6,7,8-tetrahydroquinolines have demonstrated moderate to strong anticancer activity against specific cancer cell lines, along with high antioxidant activity. This indicates their potential in pharmaceutical applications and as compounds of interest in the study of cancer and oxidative stress (Sayed et al., 2022).
Alzheimer's Disease Treatment Potential
5-Amino-5,6,7,8-tetrahydroquinolinones, similar in structure to this compound, were designed and synthesized as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. These compounds have shown efficacy in vitro and in vivo, indicating their relevance in neurodegenerative disease research (Fink et al., 1995).
Antibiotic Applications
The structural similarity of this compound to other quinoline derivatives has implications in antibiotic research. For instance, 8-aminoquinoline therapy has shown promise against latent malaria, indicating the potential therapeutic applications of related compounds (Baird, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXJTSSSPGZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146576-61-5 |
Source


|
| Record name | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)

![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)
![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2682084.png)

![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)